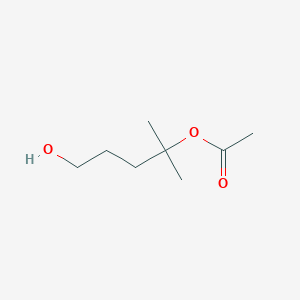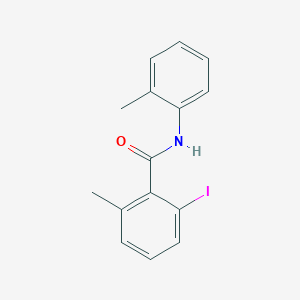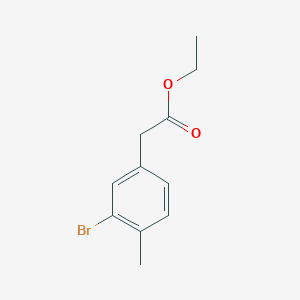
tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate, also known as TBEP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. TBEP is a tertiary amine derivative of piperidine and is composed of a tert-butyl group and an ethoxyphenylamino group. It is a relatively stable compound, with a melting point of approximately -10°C and a boiling point of approximately 95°C. The compound is soluble in a variety of organic solvents, such as ethanol, methanol, and ethyl acetate.
Scientific Research Applications
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been used as a starting material in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has also been used as a catalytic reagent in the synthesis of various polymers, such as poly(amino acid)s, poly(ethylene glycol)s, and poly(vinyl alcohol)s. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been used as a reagent in the synthesis of various pharmaceutical drugs, such as anti-inflammatory agents and anti-cancer drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. This inhibition of acetylcholinesterase is thought to lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various cognitive processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects on the body. For example, it has been suggested that tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate may have neuroprotective effects, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been shown to have anti-inflammatory and anti-cancer activity.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments. For example, the compound is highly toxic, and therefore it should be handled with caution. In addition, the compound is not water soluble, which can make it difficult to work with in certain experiments.
Future Directions
The potential applications of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in scientific research are still being explored, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a starting material in the synthesis of various biologically active compounds. Finally, further studies are needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a reagent in the synthesis of various pharmaceutical drugs.
properties
IUPAC Name |
tert-butyl 4-(4-ethoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-16-8-6-14(7-9-16)19-15-10-12-20(13-11-15)17(21)23-18(2,3)4/h6-9,15,19H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRYURNCWSHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
